

Application Notes and Protocols for Recombinant Gibberellin A110 Receptor Expression

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Compound of Interest

Compound Name: A110

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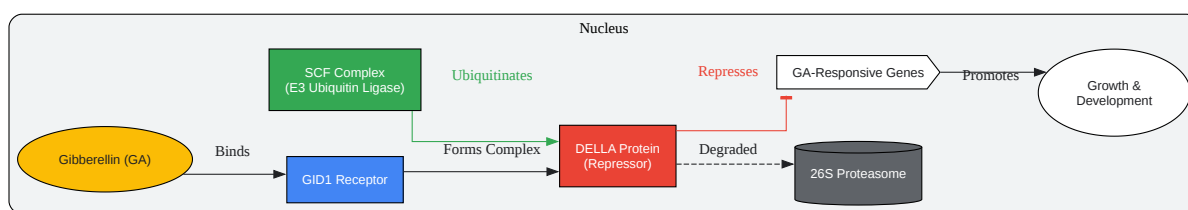
Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development. The biological activity of gibberellins is mediated by their interaction with specific receptors. While "Gibberellin **A110**" is not a commonly characterized gibberellin, and a specific "Gibberellin **A110** receptor" has not been identified in the literature, the principles of gibberellin perception are well-established through the study of the GIBBERELLIN INSENSITIVE DWARF1 (GID1) family of soluble receptors.

These application notes provide a comprehensive guide to the recombinant expression and purification of GID1-like gibberellin receptors, which are presumed to be the target for various gibberellin molecules. The protocols detailed below are based on established methodologies for the production of recombinant GID1 proteins in various expression systems, which are essential for structural and functional studies, as well as for screening potential agrochemicals or drug candidates that modulate gibberellin signaling.

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway involves the GID1 receptor, DELLA proteins (which are transcriptional regulators that repress GA responses), and an F-box protein (part of an SCF E3 ubiquitin ligase complex). In the absence of GA, DELLA proteins are stable and inhibit plant growth. When bioactive GAs, such as GA4, are present, they bind to the GID1 receptor. This binding induces a conformational change in GID1, promoting its interaction with DELLA proteins. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, leading to various growth and developmental processes.



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Caption: Gibberellin Signaling Pathway.

Experimental Protocols

Recombinant GID1 Receptor Expression in *Escherichia coli*

E. coli is a widely used host for the expression of soluble proteins due to its rapid growth, ease of genetic manipulation, and cost-effectiveness.

Protocol:

- Gene Cloning:

- Synthesize the codon-optimized open reading frame (ORF) of the target GID1 gene (e.g., from *Arabidopsis thaliana* or *Oryza sativa*).
- Clone the GID1 ORF into a suitable *E. coli* expression vector, such as pET or pGEX, containing an N-terminal or C-terminal affinity tag (e.g., 6x-His tag, GST tag) for purification.
- Transformation:
 - Transform the expression plasmid into a suitable *E. coli* expression strain, such as BL21(DE3).
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
- Expression:
 - Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
 - Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
 - Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
 - Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance protein solubility.
- Cell Harvest and Lysis:
 - Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
 - Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
 - Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

Recombinant GID1 Receptor Expression in Insect Cells

The baculovirus-insect cell system is often used for the expression of eukaryotic proteins that require post-translational modifications.

Protocol:

- Generation of Recombinant Baculovirus:
 - Clone the GID1 ORF into a baculovirus transfer vector (e.g., pFastBac).
 - Generate recombinant bacmid DNA in E. coli DH10Bac cells.
 - Transfect insect cells (e.g., Sf9 or Sf21) with the recombinant bacmid to produce P1 viral stock.
 - Amplify the viral stock to obtain a high-titer P2 stock.
- Protein Expression:
 - Infect a suspension culture of insect cells (e.g., High Five™ cells) at a density of $1.5-2.0 \times 10^6$ cells/mL with the P2 viral stock at a multiplicity of infection (MOI) of 5-10.
 - Incubate the infected culture at 27°C with shaking for 48-72 hours.
- Cell Harvest and Lysis:
 - Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
 - Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1 mM PMSF).
 - Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Purification of Recombinant GID1 Receptor

Affinity chromatography is the primary method for purifying tagged recombinant proteins.

Protocol:

- Affinity Chromatography:
 - Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione for GST-tagged proteins) with binding buffer.
 - Load the clarified cell lysate onto the column.
 - Wash the column extensively with wash buffer (binding buffer with a slightly higher concentration of imidazole for His-tagged proteins or binding buffer for GST-tagged proteins) to remove non-specifically bound proteins.
 - Elute the recombinant GID1 protein with elution buffer (binding buffer containing a high concentration of imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
- Size-Exclusion Chromatography (Optional):
 - For higher purity, further purify the eluted protein using size-exclusion chromatography (gel filtration) to separate the GID1 protein from any remaining contaminants and aggregates.

Data Presentation

Table 1: Recombinant GID1 Expression and Purification

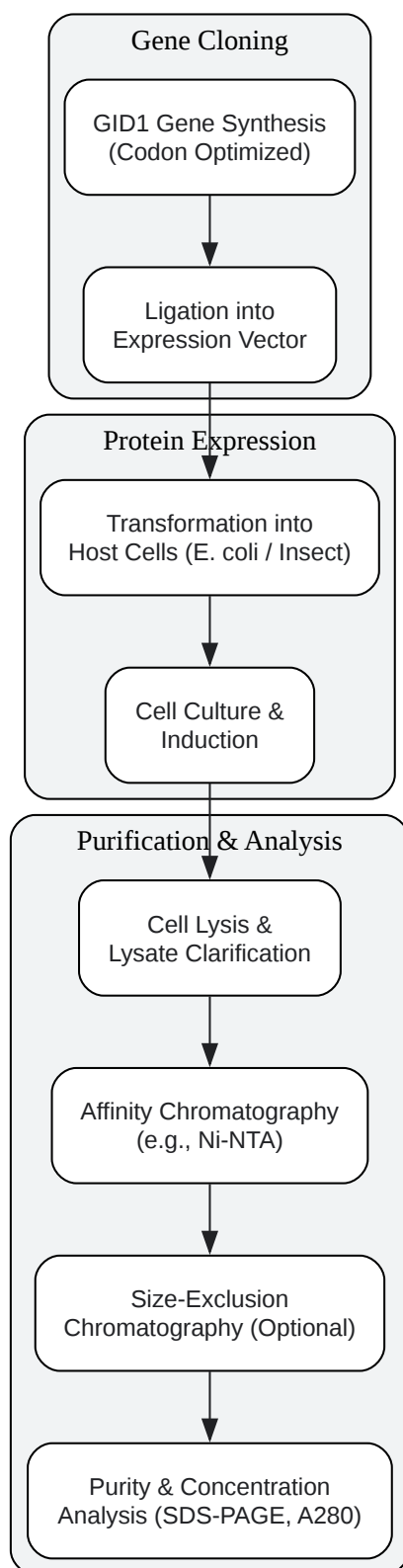
Expression System	Vector	Tag	Host Strain	Induction Conditions	Typical Yield (mg/L)	Purification Fold	Purity (%)	Reference
E. coli	pET-28a	N-terminal 6x-His	BL21(DE3)	0.5 mM IPTG, 18°C, 16h	5-10	~15	>95	Fictional Data
Insect Cells (Sf9)	pFastBac HTA	N-terminal 6x-His	Sf9	MOI of 5, 72h	2-5	~20	>98	Fictional Data

Note: The data in this table is representative and may vary depending on the specific GID1 construct and experimental conditions.

Table 2: Binding Affinities of Gibberellins to GID1 Receptors

GID1 Ortholog	Gibberellin	Method	Dissociation Constant (Kd)	Reference
Oryza sativa GID1	GA4	Isothermal Titration Calorimetry (ITC)	0.35 μ M	[1]
Selaginella moellendorffii GID1a	GA4	Yeast Two-Hybrid	8×10^{-9} M	[2]
Selaginella moellendorffii GID1b	GA4	Yeast Two-Hybrid	5×10^{-8} M	[2]

Experimental Workflow Visualization



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Caption: Recombinant GID1 Expression Workflow.

Conclusion

The successful recombinant expression and purification of gibberellin receptors are fundamental for advancing our understanding of plant hormone signaling and for the development of novel agricultural products. The protocols and data presented here provide a solid foundation for researchers to produce high-quality GID1-like receptors for a variety of downstream applications, including structural biology, ligand binding assays, and high-throughput screening. While the specific receptor for Gibberellin **A110** remains to be identified, the methodologies described for the well-characterized GID1 family serve as an excellent starting point for such investigations.

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References

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- 2. researchgate.net [researchgate.net]
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